molecular formula C13H21NO10 B1617727 N-Acetyl-9-O-acetylneuraminic acid CAS No. 55717-54-9

N-Acetyl-9-O-acetylneuraminic acid

Cat. No.: B1617727
CAS No.: 55717-54-9
M. Wt: 351.31 g/mol
InChI Key: HFRNAEAHYNBJEW-FRNCOOQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-9-O-acetylneuraminic acid, also known as 9-O-acetyl-N-acetylneuraminic acid, is a type of O-acetylated sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and glycoproteins. This compound is particularly notable for its presence in human colon tissues and its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-9-O-acetylneuraminic acid typically involves enzymatic methods. One common approach is the two-step enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetyl-d-neuraminic acid lyase for aldol condensation. This method has been reported to produce this compound with high efficiency .

Industrial Production Methods: Industrial production methods for this compound often involve the use of high-pressure liquid chromatography and gas-liquid chromatography/mass spectrometry for identification and quantification. These methods ensure the purity and quality of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-9-O-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acetylating agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while acetylation reactions can yield different acetylated forms of the compound .

Scientific Research Applications

N-Acetyl-9-O-acetylneuraminic acid has a wide range of scientific research applications. In chemistry, it is used to study the biochemistry and metabolism of sialic acids. In biology

Properties

CAS No.

55717-54-9

Molecular Formula

C13H21NO10

Molecular Weight

351.31 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-5-acetamido-9-acetyloxy-4,6,7,8-tetrahydroxy-2-oxononanoic acid

InChI

InChI=1S/C13H21NO10/c1-5(15)14-10(7(17)3-8(18)13(22)23)12(21)11(20)9(19)4-24-6(2)16/h7,9-12,17,19-21H,3-4H2,1-2H3,(H,14,15)(H,22,23)/t7-,9+,10+,11+,12+/m0/s1

InChI Key

HFRNAEAHYNBJEW-FRNCOOQWSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COC(=O)C)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COC(=O)C)O)O)O

Key on ui other cas no.

55717-54-9

physical_description

Solid

Synonyms

9-ANANA
9-O-acetyl-N-acetylneuraminic acid
9-O-acetylsialic acid
N-acetyl-9-O-acetylneuraminic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-9-O-acetylneuraminic acid
Reactant of Route 2
Reactant of Route 2
N-Acetyl-9-O-acetylneuraminic acid
Reactant of Route 3
Reactant of Route 3
N-Acetyl-9-O-acetylneuraminic acid
Reactant of Route 4
N-Acetyl-9-O-acetylneuraminic acid
Reactant of Route 5
N-Acetyl-9-O-acetylneuraminic acid
Reactant of Route 6
N-Acetyl-9-O-acetylneuraminic acid
Customer
Q & A

A: N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) acts as a receptor determinant for several viruses, including influenza C virus [, ] and bovine coronavirus [, ]. The interaction occurs through the viral hemagglutinin-esterase (HE) protein, which specifically binds to Neu5,9Ac2 present on the surface of host cells [, , ]. This binding initiates viral attachment and subsequent entry into the host cell, leading to infection [, ].

A: While the provided papers do not explicitly state the molecular formula and weight of Neu5,9Ac2, they extensively discuss its structure. Neu5,9Ac2 is a modified sialic acid with an O-acetyl group at the C-9 position of the N-acetylneuraminic acid molecule [, , , ].

ANone: The provided papers primarily focus on the biological roles and interactions of Neu5,9Ac2. They do not contain detailed information regarding its material compatibility or stability under various conditions outside of biological contexts.

A: Yes, one study utilized molecular dynamics (MD) simulations to analyze the conformation and intramolecular interactions of Neu5,9Ac2 within the ganglioside GD1a []. These simulations provided insights into the spatial extension and mobility of the carbohydrate chain containing Neu5,9Ac2 and its recognition by a human antibody []. The study highlighted the role of the 9-O-acetyl group in mediating interactions with proteins specific for 9-O-acetylated sialic acids [].

ANone: The focus of the provided research is on the biological role of Neu5,9Ac2, not its stability or formulation for therapeutic purposes. Therefore, information regarding these aspects is not available.

ANone: The provided research papers primarily focus on the biochemical and biological aspects of Neu5,9Ac2 and do not cover SHE (Safety, Health, and Environment) regulations.

ANone: The provided research focuses on understanding the role of Neu5,9Ac2 as a viral receptor and its interaction with viral proteins. There is no mention of its use as a therapeutic agent, thus no data on its PK/PD properties is available.

ANone: The provided research doesn't explore the therapeutic potential of Neu5,9Ac2, hence no data is available regarding its in vitro or in vivo efficacy.

ANone: Resistance mechanisms, in this context, generally refer to the ability of viruses to evade or overcome the inhibitory effects of antiviral drugs. Since Neu5,9Ac2 is a natural cellular component and not a drug, the concept of resistance is not applicable in this case.

ANone: The available research papers do not discuss the toxicological profile or safety of Neu5,9Ac2. This is because the focus is on its role as a viral receptor, not its potential use as a drug.

ANone: This information is not relevant as the provided research focuses on Neu5,9Ac2 as a natural receptor for viruses, not as a drug target or therapeutic agent.

A: Research has shown increased levels of 9-O-acetylated gangliosides, particularly 9-O-acetyl GD3, in basal cell carcinomas []. These molecules can potentially serve as tumor-associated antigens or markers for diagnostic purposes [].

ANone: Several analytical techniques have been employed for the characterization and quantification of Neu5,9Ac2 and related compounds. These include:

  • Thin-layer chromatography (TLC): This technique is used to separate and identify different sialic acid species, including Neu5,9Ac2, based on their different migration rates on a stationary phase [, ].
  • High-performance liquid chromatography (HPLC): HPLC offers a higher resolution separation of sialic acids, enabling more precise quantification and identification [, , , , ]. It is often coupled with fluorescence detection for enhanced sensitivity [, , ].
  • Gas-liquid chromatography-mass spectrometry (GLC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of sialic acids, including Neu5,9Ac2, based on their mass-to-charge ratios [, , ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed structural information about sialic acids, including Neu5,9Ac2, by analyzing the magnetic properties of their atomic nuclei [, , ].
  • Virus binding assays: These assays utilize the specific binding of influenza C virus or bovine coronavirus to Neu5,9Ac2 to detect and quantify this sialic acid on cell surfaces or in purified glycoproteins [, , , ].

ANone: The provided research papers do not contain information about the environmental impact or degradation of Neu5,9Ac2.

ANone: The provided research papers primarily focus on the biological aspects of Neu5,9Ac2, and information on its dissolution and solubility is not available.

ANone: Research on Neu5,9Ac2 has progressed alongside our understanding of sialic acids and their biological roles. Key milestones include:

  • Identification of Neu5,9Ac2 as a receptor determinant for influenza C virus: This discovery highlighted the significance of O-acetylated sialic acids in viral pathogenesis [].
  • Discovery of the receptor-destroying enzyme (sialate-9-O-acetylesterase) in influenza C virus: This finding further emphasized the importance of sialic acid modification in the viral life cycle [].
  • Identification of Neu5,9Ac2 as a receptor for bovine coronavirus: This discovery expanded the role of Neu5,9Ac2 in viral infections beyond influenza C virus [].
  • Structural and functional characterization of viral sialate-O-acetylesterases: These studies provided insights into the mechanism of action of these enzymes and their role in viral entry and egress [, , , , ].
  • Molecular dynamics simulations of Neu5,9Ac2-containing molecules: These studies helped elucidate the conformational dynamics and interactions of Neu5,9Ac2 with its binding partners, providing a deeper understanding of its molecular recognition [].

ANone: Yes, research on Neu5,9Ac2 involves a multidisciplinary approach, drawing upon expertise from various fields such as:

  • Virology: Understanding the role of Neu5,9Ac2 as a viral receptor is crucial for developing antiviral therapies and vaccines [, , , ].
  • Glycobiology: Characterizing the structure, biosynthesis, and biological functions of Neu5,9Ac2 contributes to our knowledge of sialic acid diversity and its implications in various cellular processes [, , ].
  • Immunology: Investigating the potential role of Neu5,9Ac2-containing gangliosides as tumor-associated antigens could lead to novel diagnostic and therapeutic strategies for cancer [].
  • Biochemistry: Studying the enzymatic activity and substrate specificity of viral sialate-O-acetylesterases provides insights into the mechanisms of enzyme catalysis and substrate recognition [, , , ].
  • Structural Biology: Determining the crystal structures of viral proteins that interact with Neu5,9Ac2, such as the HE protein, can aid in the design of antivirals targeting these interactions [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.